(3R)-3-hydroxy-3-phenylpropanoic acid
CAS No.: 2768-42-5
Cat. No.: VC1810913
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2768-42-5 |
---|---|
Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | (3R)-3-hydroxy-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 |
Standard InChI Key | AYOLELPCNDVZKZ-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](CC(=O)O)O |
SMILES | C1=CC=C(C=C1)C(CC(=O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)O |
Introduction
Chemical Identity and Structure
(3R)-3-hydroxy-3-phenylpropanoic acid is characterized by a specific set of chemical identifiers that distinguish it from other similar compounds. This chiral molecule possesses a defined stereochemistry that is crucial for its biological activities and synthetic applications.
Basic Chemical Information
The compound is defined by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 2768-42-5 |
Molecular Formula | C₉H₁₀O₃ |
Molecular Weight | 166.17 g/mol |
IUPAC Name | (3R)-3-hydroxy-3-phenylpropanoic acid |
InChI Key | AYOLELPCNDVZKZ-MRVPVSSYSA-N |
SMILES Notation | C1=CC=C(C=C1)C@@HO |
It should be noted that some sources report slight variations in molecular weight (165.17 g/mol) and formula (C₉H₉O₃), which may reflect different representations of the acid form versus its salt forms . The compound features a phenyl ring connected to a carbon bearing a hydroxyl group, which is further connected to a two-carbon chain terminating in a carboxylic acid group.
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature:
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(R)-(+)-3-Hydroxy-3-phenylpropionic acid
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(3R)-3-hydroxy-3-phenylpropanoate
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(βR)-β-Hydroxybenzenepropanoic acid
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D(+)-β-Phenylhydracrylic acid
These various nomenclatures reflect different conventions in organic chemistry naming systems while referring to the same molecular entity.
Physical and Chemical Properties
Understanding the physical and chemical properties of (3R)-3-hydroxy-3-phenylpropanoic acid is essential for its proper handling, storage, and application in research and industrial settings.
Physical Properties
The compound presents with specific measurable characteristics:
Property | Value |
---|---|
Physical State | White to off-white crystalline solid |
Melting Point | 118°C to 121°C |
Optical Rotation | +22° |
Solubility | Soluble in water and organic solvents |
The positive optical rotation (+22°) confirms its specific R-configuration, which is a critical feature for its applications in stereoselective synthesis . The compound's solubility in both aqueous and organic media enhances its versatility for various applications in synthetic chemistry.
Structural and Stereochemical Features
The chirality at the C-3 position gives this molecule its unique properties. The R-configuration indicates that, according to the Cahn-Ingold-Prelog priority rules, the spatial arrangement of the groups around the stereogenic center follows a specific pattern. This stereochemistry is crucial for its biological activity and its use as a chiral building block in synthesis .
The presence of both hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (phenyl) groups in its structure contributes to its amphiphilic nature, influencing its solubility profile and interactions with biological systems.
Biological Significance
(3R)-3-hydroxy-3-phenylpropanoic acid plays important roles in various biological pathways and has been studied for its implications in plant biochemistry.
Role in Plant Metabolism
The compound is notably involved in critical biosynthetic pathways in plants:
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It plays a crucial role in the biosynthesis of benzoic acid and salicylic acid
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It is derived from phenylalanine, an essential amino acid
Recent studies have highlighted the importance of this compound in plant metabolism, particularly in the production of secondary metabolites that serve as defense compounds or signaling molecules. Stable-isotope-labelled variants have been used to track its metabolic fate in plant systems.
Biochemical Pathways
As a fatty acid derivative, (3R)-3-hydroxy-3-phenylpropanoic acid participates in specific metabolic pathways. Its role as an intermediate in the phenylpropanoid pathway is particularly significant, connecting primary metabolism (via phenylalanine) to the production of various aromatic compounds essential for plant defense and structural components .
Synthesis and Preparation Methods
While detailed synthesis procedures weren't extensively covered in the search results, some information about its preparation can be inferred from its applications.
Applications and Uses
(3R)-3-hydroxy-3-phenylpropanoic acid has found applications in various fields, particularly in organic synthesis and pharmaceutical development.
Synthetic Applications
The compound serves as an important chiral building block:
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It is employed in the synthesis and evaluation of novel, reusable solid-supported open chain chiral auxiliaries derived from m-hydrobenzoin
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These auxiliaries are used for the diastereoselective reduction of α-keto esters
The compound's defined stereochemistry makes it valuable in asymmetric synthesis, where controlling the stereochemical outcome of reactions is paramount for producing biologically active compounds with the correct spatial arrangement.
Research Applications
In research settings, (3R)-3-hydroxy-3-phenylpropanoic acid serves as:
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An intermediate or building block for more complex molecules
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A model compound for studying stereoselective reactions
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A component in the development of medicinal chemistry candidates
Its use in these contexts highlights its importance as a versatile chiral synthon in organic chemistry research.
Current Research and Future Directions
Research involving (3R)-3-hydroxy-3-phenylpropanoic acid continues to evolve, with new applications being discovered and developed.
Recent Research Findings
Recent studies have demonstrated several important aspects of this compound:
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Stable-isotope-labelled variants have been used to track metabolic pathways in plants
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The compound has been evaluated for its potential in creating reusable solid-supported chiral auxiliaries
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Its role in plant biosynthetic pathways continues to be elucidated
These findings expand our understanding of both the compound's biological significance and its utility in synthetic applications.
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